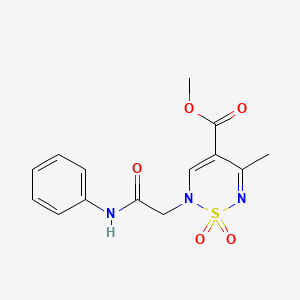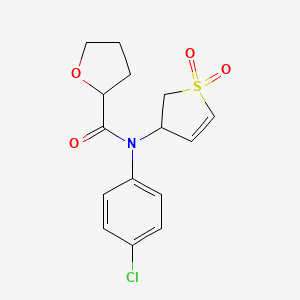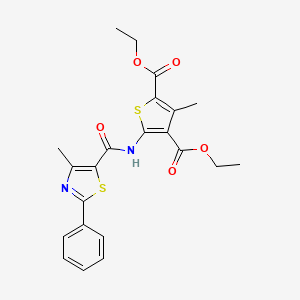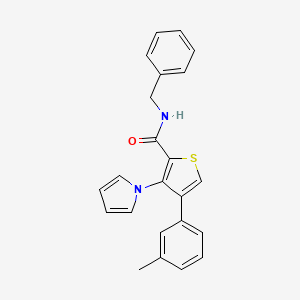![molecular formula C18H21N5O4 B2519052 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-95-6](/img/structure/B2519052.png)
9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of purine-pyrimidine, which is a class of compounds known for their role in the structure of DNA and RNA. These compounds are characterized by a fusion of a purine and pyrimidine ring, which is a key feature in their ability to engage in hydrogen bonding and base pairing, critical for the formation of the double helix structure in nucleic acids.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, they do offer insights into related compounds. For instance, the synthesis of 7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives is achieved through a catalyst-free reaction in aqueous media, which suggests that similar conditions could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine-pyrimidine complexes is typically planar, as seen in the crystal structure of a complex formed by 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil . These complexes are stabilized by hydrogen bonds, which are essential for the base-pairing interactions that mimic the Watson-Crick pairing found in DNA. This information can be extrapolated to hypothesize about the molecular structure of the compound , suggesting that it may also form planar structures capable of hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving purine-pyrimidine derivatives often include hydrogen bonding interactions. The study of the 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil complex reveals that hydrogen bonds play a crucial role in the stability of these complexes . Although the specific chemical reactions of 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione are not detailed in the provided papers, it is reasonable to assume that hydrogen bonding would be a significant aspect of its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine-pyrimidine derivatives can be inferred from their molecular structure. The planarity and hydrogen-bonding capabilities suggest that these compounds may have significant stacking interactions, which could affect their solubility and melting points. The presence of substituents, such as the dimethoxyphenyl and methyl groups in the compound of interest, would further influence these properties, potentially altering its reactivity and interaction with biological molecules.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Molecular Interactions
- The tautomerism of purine and pyrimidine bases, including their interaction energies and stability in different environments, is crucial for understanding nucleic acid biology and mutagenesis processes. This is especially relevant in studying how interactions with the molecular environment can influence tautomeric equilibria, potentially leading to mutations and affecting biological functions (Person et al., 1989).
Purine-Utilizing Enzymes as Therapeutic Targets
- Purine-utilizing enzymes are involved in the catabolism of purines and pyrimidines, playing vital roles in various diseases. Inhibitors targeting these enzymes have shown potential for treating diseases such as malaria, cancer, and autoimmune disorders. This highlights the importance of purine and pyrimidine analogs in drug discovery and development (Chauhan & Kumar, 2015).
Non-Proliferative Roles of Pyrimidine Metabolism in Cancer
- Beyond their role in cell proliferation, pyrimidines also influence differentiation and metastasis in cancer. This suggests potential therapeutic applications in targeting pyrimidine metabolism pathways to treat cancer (Siddiqui & Ceppi, 2020).
Anti-Inflammatory Activities of Pyrimidines
- Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory activities. Understanding the structure–activity relationships of pyrimidine derivatives can guide the development of new anti-inflammatory agents (Rashid et al., 2021).
Therapeutic Applications of P2 Receptor Antagonists
- P2 receptors, which are activated by extracellular purines and pyrimidines, are associated with several disorders, including pain and cancer. Developing specific P2 receptor antagonists can offer new therapeutic options (Ferreira et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-10-8-22(12-7-11(26-3)5-6-13(12)27-4)17-19-15-14(23(17)9-10)16(24)20-18(25)21(15)2/h5-7,10H,8-9H2,1-4H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKBWIIHAMEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)





![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)
![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)
